molecular formula C10H9NO2 B8446102 1-(5-Benzoxazolyl)-1-propanone CAS No. 132227-04-4

1-(5-Benzoxazolyl)-1-propanone

Cat. No.: B8446102
CAS No.: 132227-04-4
M. Wt: 175.18 g/mol
InChI Key: NGRLZAHLFVUMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Benzoxazolyl)-1-propanone is a ketone derivative featuring a benzoxazole substituent at the propanone backbone. Benzoxazole is a heterocyclic aromatic compound containing fused benzene and oxazole rings, which confers unique electronic and steric properties.

Properties

CAS No.

132227-04-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(1,3-benzoxazol-5-yl)propan-1-one

InChI

InChI=1S/C10H9NO2/c1-2-9(12)7-3-4-10-8(5-7)11-6-13-10/h3-6H,2H2,1H3

InChI Key

NGRLZAHLFVUMMC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of 1-Propanone Derivatives

Compound Name Substituent Groups Molecular Weight (g/mol) Biological Activity/Application Key References
1-(5-Benzoxazolyl)-1-propanone Benzoxazole ring at position 5 ~175.2* Hypothetical: Enzyme inhibition, materials N/A
RS 67333 4-Amino-5-chloro-2-methoxy-phenyl; 1-butyl-4-piperidinyl ~406.9 Serotonin receptor modulation
RS 39604 4-Amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl; substituted piperidinyl ~563.1 5-HT4 receptor antagonist
Aldi-1 (ChemBridge) 1-Azepanyl; phenyl ~235.7 ALDH enzyme inhibition
Aldi-2 (ChemBridge) 3-Fluoro-4-methoxyphenyl; dimethylamino ~241.7 ALDH enzyme inhibition
1-(1,3-Benzodioxol-5-yl)-1-propanone 3,4-Methylenedioxyphenyl ~178.2 Pharmaceutical intermediate

*Calculated based on standard atomic weights.

Physicochemical and Spectral Properties

  • Polarity: Benzoxazole’s polarity (~175.2 g/mol) likely places it between Aldi-2 (241.7 g/mol) and 1-(1,3-Benzodioxol-5-yl)-1-propanone (178.2 g/mol), suggesting moderate solubility in polar solvents.
  • Spectroscopic Applications: Benzoxazole derivatives (e.g., benzoxadiazole in ) are noted for fluorescence and UV absorption, implying that this compound could serve as a spectroscopic probe .

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